2,3-Dichloro-6,8-dimethylquinoline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H9Cl2N |
|---|---|
Molecular Weight |
226.10 g/mol |
IUPAC Name |
2,3-dichloro-6,8-dimethylquinoline |
InChI |
InChI=1S/C11H9Cl2N/c1-6-3-7(2)10-8(4-6)5-9(12)11(13)14-10/h3-5H,1-2H3 |
InChI Key |
MKICMKQZYCGXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)Cl)C |
Origin of Product |
United States |
Synthetic Strategies for 2,3 Dichloro 6,8 Dimethylquinoline and Analogues
Classical Quinoline (B57606) Synthesis Approaches Applicable to Substituted Dichloro-dimethylquinolines
A variety of classical methods can be envisioned for the synthesis of the fundamental quinoline ring system, which can then be further functionalized. These include the Friedländer, Skraup, Doebner-Miller, Conrad-Limpach-Knorr, and Pfitzinger reactions, among others. jptcp.comiipseries.org
The Friedländer synthesis is a versatile and straightforward method for constructing quinolines. benthamdirect.com It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, in the presence of an acid or base catalyst. organic-chemistry.org This reaction proceeds through an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. researchgate.net
Numerous modifications to the original Friedländer reaction have been developed to improve yields and expand its scope. researchgate.net These include the use of various catalysts like p-toluenesulfonic acid, molecular iodine, and neodymium(III) nitrate (B79036) hexahydrate, as well as the application of microwave irradiation to accelerate the reaction. organic-chemistry.org For the synthesis of substituted quinolines, the appropriate choice of starting materials is crucial. For instance, to obtain a dimethyl-substituted quinoline, one would start with a correspondingly substituted o-aminoaryl ketone.
Table 1: Examples of Catalysts Used in Friedländer Quinoline Synthesis
| Catalyst | Reaction Conditions | Reference |
| p-Toluene sulphonic acid | Solvent-free, microwave irradiation or conventional heating | organic-chemistry.org |
| Molecular iodine | Not specified | organic-chemistry.org |
| Neodymium(III) nitrate hexahydrate | Not specified | organic-chemistry.org |
| Nafion | Microwave irradiation | organic-chemistry.org |
| Silver phosphotungstate | Not specified | organic-chemistry.org |
The Skraup synthesis is a classic method for producing quinolines, typically involving the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org A related and often more synthetically attractive method is the Doebner-Miller reaction. wikipedia.orglookchem.com This reaction utilizes an α,β-unsaturated carbonyl compound in place of glycerol and generally does not require a strong external oxidizing agent. lookchem.com
The Doebner-Miller reaction is particularly useful for preparing 2- and 4-substituted quinolines. nih.gov The mechanism is thought to involve the conjugate addition of aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org By selecting appropriately substituted anilines and α,β-unsaturated carbonyl compounds, a wide variety of quinoline derivatives can be accessed. For instance, using a substituted aniline would lead to a quinoline with substituents on the benzene (B151609) ring.
The Conrad-Limpach-Knorr synthesis provides a route to 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) through the reaction of anilines with β-ketoesters. wikipedia.orgquimicaorganica.org The reaction conditions, particularly temperature, can influence the final product. At lower temperatures, the reaction favors the formation of a Schiff base at the keto group, leading to the 4-hydroxyquinoline (B1666331) (Conrad-Limpach product). wikipedia.orgscribd.com At higher temperatures, the aniline may react with the ester group, ultimately yielding a 2-hydroxyquinoline (B72897) (Knorr product). wikipedia.org
The Pfitzinger synthesis offers another pathway to quinoline-4-carboxylic acids. This method involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. jptcp.com The isatin ring is opened to form an intermediate that then condenses with the carbonyl compound and cyclizes to afford the quinoline derivative. jptcp.com
Beyond the classical named reactions, various other cyclization and annulation strategies have been developed for the synthesis of quinolines, including those bearing halogen substituents. rsc.org These methods often involve the construction of the quinoline ring from precursors that already contain the desired substituents or can be selectively functionalized.
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in heterocyclic synthesis. For example, [3+3]-annulation reactions of quinolines with cyclopropenones have been reported to provide access to functionalized 2-quinolones. researchgate.net Additionally, intramolecular cyclization of ortho-halogenated N-acylbenzylamines has been used to form dihydroisoquinolones, a related heterocyclic system. rsc.org
Targeted Synthesis of the 2,3-Dichloro-6,8-dimethylquinoline Core
The direct synthesis of this compound requires a strategy that allows for the precise placement of the two chloro substituents on the quinoline ring. This can be achieved either by starting with precursors that already contain the desired chlorine atoms or by introducing them regioselectively onto the pre-formed 6,8-dimethylquinoline (B1211756) scaffold.
The regioselective halogenation of aromatic and heteroaromatic compounds is a significant challenge in organic synthesis. nih.gov For the quinoline ring system, the positions of halogenation are influenced by the electronic properties of the ring and the nature of the halogenating agent.
A common strategy for introducing chloro groups at the 2- and 3-positions of a quinoline ring involves the conversion of a quinoline-2,3-dione or a related precursor. For example, the synthesis of 2,3-dichloroquinoxaline (B139996) has been achieved by treating quinoxaline-2,3(1H,4H)-dione with phosphoryl chloride (POCl3) or thionyl chloride (SOCl2). chemicalbook.com A similar approach could be envisioned for the corresponding 6,8-dimethylquinoline-2,3-dione.
Another approach involves the direct chlorination of the 6,8-dimethylquinoline core. However, direct chlorination often leads to a mixture of products. Therefore, methods that employ directing groups or specific catalysts are often necessary to achieve the desired regioselectivity. The use of N-halosuccinimides in fluorinated alcohols has been shown to be an effective method for the regioselective halogenation of arenes and heterocycles. nih.gov Furthermore, the halogenation of β-diketones can be controlled by forming their BF2 complexes, allowing for regioselective halogenation at the γ-position. nih.gov
Strategic Placement of Methyl Groups via Cyclization or Functionalization
The precise introduction of methyl groups at the 6- and 8-positions of the quinoline core is a critical aspect of synthesizing this compound. This can be achieved through two primary approaches: building the quinoline ring from precursors already bearing the methyl groups (cyclization) or introducing them onto a pre-formed quinoline scaffold (functionalization).
Cyclization strategies offer a direct route to the desired dimethylated quinoline core. These methods typically involve the condensation of an appropriately substituted aniline with a suitable three-carbon component. For instance, the renowned Friedländer annulation and its variations can be employed, starting with 2,4-dimethylaniline (B123086). The reaction of this aniline with a β-ketoester or a similar carbonyl compound under acidic or basic conditions leads to the formation of the corresponding 4-hydroxy-6,8-dimethylquinoline, which can then be further functionalized.
Functionalization strategies , on the other hand, provide a more convergent approach where a pre-existing quinoline is modified. Direct C-H functionalization has emerged as a powerful tool in this regard, allowing for the selective introduction of functional groups at specific positions. rsc.orgnih.gov While direct C-H methylation of quinolines can be challenging, advancements in catalysis, including photoredox catalysis, have shown promise for introducing methyl groups into pyridine (B92270) and quinoline systems. researchgate.net Additionally, metal-catalyzed cross-coupling reactions of halogenated quinolines with organometallic reagents, such as methyl Grignard or methylboronic acid derivatives, offer a reliable method for installing methyl groups. For example, a dihaloquinoline could be selectively methylated at the 6- and 8-positions using appropriate catalytic systems.
Direct Construction via Multi-component Reactions
Multi-component reactions (MCRs) have gained significant traction in synthetic chemistry due to their ability to construct complex molecules in a single, atom-economical step. nih.govorganic-chemistry.org Several MCRs are applicable to the synthesis of the quinoline scaffold and can be adapted for the preparation of this compound.
One of the most prominent MCRs for quinoline synthesis is the Doebner-von Miller reaction , which involves the reaction of an aniline, an α,β-unsaturated aldehyde or ketone, and an acid catalyst. By using 2,4-dimethylaniline as the aniline component, the 6,8-dimethylquinoline core can be directly assembled. Subsequent chlorination would then yield the target molecule.
Another powerful MCR is the Groebke-Blackburn-Bienaymé reaction , an isocyanide-based MCR that can be utilized for the synthesis of fused nitrogen-containing heterocycles. rsc.org While not a direct route to quinolines, variations of this and other isocyanide-based MCRs, such as the Ugi and Passerini reactions, can be employed to generate highly functionalized intermediates that can be subsequently cyclized to form the desired quinoline structure. nih.govorganic-chemistry.orgbeilstein-journals.org The versatility of MCRs allows for the incorporation of diverse functional groups, which can be crucial for tuning the properties of the final compound. nih.gov
| Multi-component Reaction | Reactants | Product Type | Relevance to this compound |
| Doebner-von Miller | Aniline (e.g., 2,4-dimethylaniline), α,β-unsaturated aldehyde/ketone, acid | Substituted quinolines | Direct synthesis of the 6,8-dimethylquinoline core. |
| Groebke-Blackburn-Bienaymé | Aldehyde, isocyanide, α-aminoazine | Fused nitrogen heterocycles | Potential for creating precursors to the quinoline ring. rsc.org |
| Ugi Reaction | Isocyanide, acid, amine, aldehyde/ketone | α-acylaminoamides | Synthesis of functionalized intermediates for subsequent cyclization. beilstein-journals.org |
| Passerini Reaction | Isocyanide, acid, aldehyde/ketone | α-acyloxycarboxamides | Synthesis of functionalized intermediates for subsequent cyclization. nih.govorganic-chemistry.org |
Precursor-Based Synthetic Routes to Dichloro-dimethylquinolines (e.g., from Substituted Anilines and Carbonyl Compounds)
The synthesis of this compound often relies on precursor-based strategies, where the quinoline ring is constructed from readily available starting materials. A common and effective approach involves the use of substituted anilines and carbonyl compounds.
A well-established method is the Combes quinoline synthesis , which utilizes the reaction of an aniline with a β-diketone under acidic conditions. For the target molecule, 2,4-dimethylaniline would be reacted with a suitable β-diketone to form the 6,8-dimethylquinoline core.
Another versatile precursor-based method is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org While requiring a pre-functionalized aniline, this method offers high regioselectivity.
Once the 6,8-dimethylquinoline core is assembled, the introduction of the chloro substituents at the 2- and 3-positions is typically achieved through chlorination reactions. A common method involves the treatment of the corresponding quinolin-2-one or quinolin-3-one precursor with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.com For instance, the synthesis of 2-chloro-6,8-dimethylquinoline-3-carboxylic acid has been reported, which can serve as a key intermediate. chemscene.com The carboxylic acid group can be subsequently removed or transformed.
An efficient method for the direct synthesis of substituted quinolines from anilines and aldehydes has been developed using a copper-catalyzed intermolecular C-H activation and C-C bond formation, employing air as the oxidant. nih.gov This approach offers a practical and straightforward route to the quinoline scaffold.
Modern and Sustainable Methodologies for Dichloro-dimethylquinoline Synthesis
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netresearchgate.net These principles are being actively applied to the synthesis of quinoline derivatives. nih.gov
Green Chemistry Principles in Quinoline Dichlorination and Dimethylation
The dichlorination and dimethylation steps in the synthesis of this compound can be made more sustainable by adhering to green chemistry principles. This includes the use of greener reagents and catalysts, as well as exploring alternative reaction conditions. For instance, sustainable photoinduced decarboxylative chlorination methods mediated by halogen atom transfer have been developed, offering an alternative to traditional chlorinating agents. rsc.org
Solvent-Free Reactions
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by grinding solid reactants together or using a minimal amount of a recyclable solvent, can significantly reduce waste and environmental impact. researchgate.net The synthesis of chalcones, which can be precursors to quinolines, has been successfully achieved under solvent-free conditions. researchgate.net Similarly, the dichlorination of ketones using sulfuryl chloride can be performed without a solvent, offering a high-yield and simple protocol. researchgate.net These approaches could potentially be adapted for the synthesis of this compound.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. bohrium.comdocumentsdelivered.comnih.gov The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like quinolines. bohrium.com
Several key reactions in the synthesis of this compound can be accelerated using microwave technology. For example, the Friedländer quinoline synthesis can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using a green solvent like water. researchgate.netbohrium.com Multi-component reactions leading to quinoline derivatives have also been successfully performed under microwave conditions, providing rapid access to complex scaffolds. documentsdelivered.comnih.gov Furthermore, the synthesis of 2-chloro-quinoline-3-carboxaldehydes from acetanilides using a Vilsmeier-Haack reagent has been shown to be significantly faster with microwave assistance. researchgate.net
| Methodology | Advantages | Application in Quinoline Synthesis |
| Solvent-Free Reactions | Reduced waste, lower environmental impact, simplified workup. | Synthesis of quinoline precursors like chalcones. researchgate.net Dichlorination of ketones. researchgate.net |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved purity. | Friedländer synthesis, bohrium.com multi-component reactions, documentsdelivered.comnih.gov synthesis of chloroquinoline intermediates. researchgate.net |
Application of Recyclable Catalysts
The development of environmentally friendly synthetic methods for quinoline derivatives has spurred research into the use of recyclable catalysts. These catalysts, which include nanocatalysts, ionic liquids, and solid acids, offer the potential for more sustainable and economically viable processes.
Nanocatalysts: Nano copper oxide (CuO) powder has been effectively used as a recyclable catalyst for the synthesis of quinoline-2,3-dicarboxylates. This method involves the reaction of acetylenedicarboxylates with 2-aminocarbonyl compounds in acetonitrile (B52724) at 40°C. The nano CuO catalyst is air-stable, inexpensive, and can be recycled up to four times without significant loss of activity. rsc.org This approach provides good yields and high chemoselectivity under ligand- and additive-free conditions. rsc.org
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and high thermal stability make them attractive green alternatives to volatile organic solvents. In the context of quinoline synthesis, ILs can facilitate reactions and allow for easy separation and recycling of the catalytic system. For instance, polymeric ionic liquids (PILs) have been developed and used as metal-free organocatalysts. scielo.org.za These PILs can be recovered by precipitation with a counter-solvent and reused with minimal loss of activity. scielo.org.za The use of ionic liquids can also be advantageous in specific reactions, such as the synthesis of quinolines from anilines and glycerol (Skraup synthesis), by serving as both a solvent and a catalyst. slideshare.net
Solid Acids: Solid acids represent another class of recyclable catalysts that can be employed in quinoline synthesis. Their use simplifies product purification and catalyst recovery, contributing to greener chemical processes.
The table below summarizes the application of various recyclable catalysts in quinoline synthesis.
| Catalyst Type | Example | Application | Advantages |
| Nanocatalyst | Nano Copper Oxide (CuO) | Synthesis of quinoline-2,3-dicarboxylates | Air-stable, inexpensive, recyclable, ligand-free conditions |
| Ionic Liquid | Polymeric Ionic Liquids (PILs) | Metal-free transfer hydrogenation | Recyclable, metal-free |
| Ionic Liquid | Choline chloride-based | Skraup synthesis of quinolines | Dual role as solvent and catalyst |
| Solid Acid | Various | General quinoline synthesis | Easy separation and recovery |
Aqueous Medium Reactions
The use of water as a solvent in organic synthesis has gained significant attention due to its environmental benefits, low cost, and unique chemical properties. eurekalert.org Water can enhance reaction rates and selectivity in certain transformations, such as the Diels-Alder reaction. eurekalert.org For the synthesis of quinoline derivatives, water-mediated reactions offer a green and efficient alternative to traditional methods that often rely on volatile and hazardous organic solvents. eurekalert.org
Several synthetic routes to quinolines have been adapted to aqueous conditions. For example, the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, can be carried out in an aqueous solution of sodium hydroxide (B78521) under microwave irradiation to produce quinoline-2,4-dicarboxylic acids. nih.gov Subsequent decarboxylation yields the corresponding quinoline-4-carboxylic acids. nih.gov Similarly, the reaction leading to quinolin-4-ones from anilines and acetylacetic esters can be performed in water at elevated temperatures. mdpi.com
The advantages of using water as a solvent include simplified product isolation, high heat capacity, and unique redox stability. eurekalert.org The pH of the water can also be adjusted, and additives like surfactants or cyclodextrins can be used to influence the reaction environment. eurekalert.org
Catalytic Approaches for Quinoline Ring Formation and Functionalization
Transition Metal-Catalyzed Syntheses of Halogenated Quinolines
Transition metal catalysis is a powerful tool for the synthesis and functionalization of quinoline scaffolds, including the introduction of halogen atoms which are valuable for further synthetic modifications. nih.govresearchgate.net
A metal-free protocol has been developed for the regioselective C5-halogenation of 8-substituted quinolines. rsc.org This method utilizes trihaloisocyanuric acid as an inexpensive and atom-economical halogen source and proceeds at room temperature under air. rsc.org It demonstrates high generality for various 8-substituted quinolines, including phosphoramidates, tertiary amides, and alkoxy quinolines, providing the C5-halogenated products with excellent regioselectivity and in good to excellent yields. rsc.org
Palladium-catalyzed reactions have also been instrumental in the synthesis of halogenated quinolines. For instance, a palladium-catalyzed denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines can produce quinolines where the presence of a halogen on the product allows for further cross-coupling reactions. nih.gov
C-H Functionalization for Regioselective Annulation of Quinoline Rings
Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for the synthesis and modification of quinoline rings. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. Transition metal catalysts, particularly palladium, have been extensively used to achieve regioselective C-H activation and subsequent annulation to form the quinoline core. mdpi.comnih.gov
The regioselectivity of C-H functionalization can be controlled by various factors, including the choice of catalyst, directing groups, and reaction conditions. rsc.org For instance, the C2-position of quinoline N-oxides can be selectively arylated with indoles using a palladium acetate (B1210297) catalyst. mdpi.com The mechanism of such reactions can proceed through different pathways, including a double C-H activation process or an inner-sphere concerted metalation-deprotonation (CMD) pathway. mdpi.com
The following table provides examples of regioselective C-H functionalization in quinoline synthesis.
| Catalyst System | Substrates | Position of Functionalization | Reference |
| Pd(OAc)₂ / Ag₂CO₃ | Quinoline N-oxide, Indole | C2 of quinoline, C3 of indole | mdpi.com |
| Pd(OAc)₂ | Quinoline N-oxide, 2-Methylthiophene | C2 of quinoline | mdpi.com |
| Rh(III) | Quinoline N-oxides, Maleimides | C8 of quinoline | rsc.org |
| Cu(I) | Quinoline N-oxides, Dioxazolones | C2 of quinoline | rsc.org |
Cross-Coupling Methodologies for C-C and C-Heteroatom Bond Formation in Quinoline Scaffolds
Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These methods are invaluable for the functionalization of quinoline scaffolds.
C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, are widely used for C-C bond formation. researchgate.net A one-pot process combining a traditional cross-coupling reaction with C-H functionalization has been reported for the synthesis of π-extended quinoline frameworks. nih.gov This method utilizes the quinoline substrate itself as a ligand for the palladium catalyst and proceeds in air without the need for external ligands. nih.gov
C-Heteroatom Bond Formation: The formation of C-N, C-O, C-S, and other C-heteroatom bonds is crucial for introducing diverse functionalities into the quinoline core. Copper-promoted cross-coupling reactions, often referred to as Chan-Lam coupling, are particularly effective for N-arylation and O-arylation using boronic acids under mild conditions. researchgate.net These reactions have broad substrate scope and have been applied to various NH- and OH-containing substrates. researchgate.net The Stille cross-coupling has also been computationally studied for C-heteroatom bond formation, providing insights into the reactivity differences between various organostannanes. researchgate.net
Hydroboration Strategies for Functionalized Quinoline Derivatives
Hydroboration is a powerful method for introducing boron functionalities onto organic molecules, which can then be further transformed into a variety of other functional groups. The regioselective hydroboration of quinolines provides access to functionalized dihydro- and tetrahydroquinoline derivatives.
Recent studies have shown that the regioselectivity of quinoline hydroboration can be controlled by the choice of catalyst and ligands. For example, using phosphine-ligated borane (B79455) complexes, dearomative hydroboration of quinolines can be directed to either the vicinal 5,6- or conjugate 5,8-positions by modifying the phosphine (B1218219) ligand. nih.gov Manganese-catalyzed hydroboration of quinolines with pinacolborane (HBpin) has been shown to be highly regioselective for the 1,4-hydroborated product. chinesechemsoc.org This transformation exhibits good functional group tolerance, accommodating halides and both electron-donating and electron-withdrawing substituents. chinesechemsoc.org
Furthermore, a B(C₆F₅)₃-catalyzed double hydroboration of quinolines has been developed to produce β-borylated tetrahydroquinolines. kaist.ac.kr The stereochemical outcome of this reaction, leading to either cis or trans products, depends on the position of substituents on the quinoline ring. kaist.ac.kr
The table below highlights different catalytic systems for the hydroboration of quinolines and their regioselectivity.
| Catalyst System | Boron Source | Regioselectivity | Product Type | Reference |
| Phosphine-ligated borane complexes | Phosphine·BH₃ | Vicinal (5,6-) or Conjugate (5,8-) | Dihydroquinolines | nih.gov |
| Manganese complex | Pinacolborane (HBpin) | 1,4-selective | 1,4-Dihydroquinolines | chinesechemsoc.org |
| B(C₆F₅)₃ | Catecholborane (HBcat) | β-borylation | Tetrahydroquinolines | kaist.ac.kr |
Metal-Free and Organocatalytic Transformations for Quinoline Systems
The historical reliance on metal catalysts for quinoline synthesis, while effective, often presents challenges related to cost, toxicity, and environmental impact. Consequently, metal-free and organocatalytic alternatives have garnered significant attention, offering milder reaction conditions and improved sustainability profiles. nih.gov
Established methods such as the Skraup, Doebner-Von Miller, and Friedländer syntheses have been adapted to operate under metal-free conditions. nih.govmdpi.com Innovations include the use of microwave irradiation and ionic liquids to enhance reaction efficiency and reduce the need for harsh reagents. nih.gov For instance, the Skraup reaction has been modified to proceed with improved yields of unsubstituted quinoline products through these techniques. nih.gov
A notable metal-free approach involves the reaction of anilines and aldehydes in an ionic liquid, [Bmim]BF4, which can produce 2,3-disubstituted and 3-substituted quinolines with yields comparable to transition metal-catalyzed methods. mdpi.com Another strategy employs hydrogen peroxide as an oxidant with a Lewis acid catalyst in a modified Doebner reaction for the synthesis of quinolines. mdpi.com The Friedländer reaction, a simple and long-standing method, remains a valuable tool for quinoline synthesis from 2-aminoaryl ketones and 1,3-dicarbonyl compounds, often under solvent-free conditions. mdpi.comnih.gov
Molecular iodine has also emerged as a versatile catalyst in metal-free oxidative syntheses of quinazolines, a related class of N-heterocycles. For example, the reaction of 2-aminobenzophenones with aryl amines in the presence of molecular iodine and an oxygen atmosphere affords 2-arylquinazolines in good to excellent yields. mdpi.com This highlights the potential of iodine catalysis in similar transformations for quinoline synthesis.
The following table summarizes representative examples of metal-free and organocatalytic methods for the synthesis of quinoline analogues.
| Entry | Reactants | Catalyst/Reagent | Conditions | Product | Yield (%) |
| 1 | Aniline, Aldehyde | [Bmim]BF4 | Not Specified | 2,3-disubstituted quinoline | Comparable to metal-catalyzed methods |
| 2 | Naphthylamine, Acrolein | HF | Not Specified | Benzoquinoline derivative | Not Specified |
| 3 | 2-Aminobenzophenone, Aryl amine | I2, O2 | 130 °C, 3-8 h | 2-Arylquinazoline | 68-92 |
Table 1: Examples of Metal-Free and Organocatalytic Quinoline Synthesis
Electrocatalytic and Photocatalytic Methods in Quinoline Synthesis
In recent years, electrocatalysis and photocatalysis have emerged as powerful and sustainable tools for organic synthesis, including the construction of quinoline frameworks. These methods often proceed under mild conditions, utilizing electricity or light as traceless reagents to initiate chemical transformations.
Visible-light photocatalysis has been successfully employed for the synthesis of polysubstituted quinolines from 2-vinylarylimines. nih.gov In one approach, 9,10-phenanthrenequinone (PQ) serves as a photocatalyst, which upon excitation with blue LEDs, induces a one-electron oxidation of the imine substrate. This triggers an electrocyclization cascade, leading to the formation of 2,4-disubstituted quinolines in up to quantitative yields at room temperature. nih.gov The addition of MgCO3 as an additive in dichloromethane (B109758) (DCM) was found to be beneficial for this transformation. nih.gov
Another innovative photocatalytic method enables the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides. rsc.org This approach is notable for being reagent-free, highly atom-economical, and requiring only a low catalyst loading, offering a greener alternative to conventional methods. rsc.org
The Povarov reaction, a formal [4+2] cycloaddition, has also been adapted to a photocatalytic, oxidant-free system for quinoline synthesis. acs.orgacs.org A dual-catalyst system, comprising a photocatalyst and a proton reduction co-catalyst, facilitates the conversion of N-alkyl anilines or anilines and aldehydes into quinolines in excellent yields, with the valuable byproduct of hydrogen gas. acs.orgacs.org The proposed mechanism involves a series of tandem reactions, including photocatalytic dehydrogenation, imine formation, Povarov reaction, and subsequent aromatization. acs.org Radical trapping experiments have provided evidence for a radical-mediated mechanism in the final dehydrogenation step. acs.org
The table below presents key findings from recent studies on the photocatalytic synthesis of quinoline derivatives.
| Entry | Substrate | Catalyst System | Conditions | Product | Yield (%) |
| 1 | 2-Vinylarylimine | 9,10-Phenanthrenequinone (PQ), MgCO3 | Blue LEDs, DCM, rt, 1 h | 2,4-Disubstituted quinoline | Up to quantitative |
| 2 | Quinoline-N-oxide | Not Specified | Visible light | Quinolin-2(1H)-one | High |
| 3 | N-Alkyl aniline or Aniline + Aldehyde | Dual catalyst: Photocatalyst + Proton reduction cocatalyst | Not Specified | Quinolines | Excellent |
Table 2: Examples of Photocatalytic Quinoline Synthesis
While specific electrocatalytic and photocatalytic methods for the direct synthesis of this compound have not been detailed in the reviewed literature, the principles demonstrated in the synthesis of other substituted quinolines provide a strong foundation for future research in this area. The functional group tolerance and mild reaction conditions characteristic of these methods suggest their potential applicability for the construction of this specific target molecule.
Chemical Reactivity and Derivatization Pathways of 2,3 Dichloro 6,8 Dimethylquinoline
Nucleophilic Aromatic Substitution (SNAr) at Dichloro Positions (C-2 and C-3)
The chlorine atoms at the C-2 and C-3 positions of the quinoline (B57606) ring are susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a halide on an aromatic ring. The quinoline ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack, a reactivity that is further enhanced by the presence of the electronegative chlorine atoms.
Stereo- and Regioselectivity Considerations in SNAr Reactions
In SNAr reactions of di-substituted heteroaromatics like 2,3-dichloro-6,8-dimethylquinoline, the regioselectivity of the nucleophilic attack is a critical factor. Generally, the C-2 and C-4 positions of the quinoline ring are more electrophilic and thus more prone to nucleophilic attack than the C-3 position. This is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer complex intermediate through resonance.
In the case of 2,4-dichloroquinolines, nucleophilic substitution typically occurs preferentially at the C-4 position. However, for 2,3-dichloroquinolines, the situation is more complex. The C-2 position is generally more reactive than the C-3 position towards nucleophiles. This preferential reactivity can be attributed to the greater ability of the nitrogen atom to stabilize the intermediate formed during attack at C-2.
For this compound, it is anticipated that a nucleophile would preferentially attack the C-2 position. The reaction with one equivalent of a nucleophile would likely yield the 2-substituted-3-chloro-6,8-dimethylquinoline as the major product. A second substitution, if desired, would then occur at the C-3 position, often requiring more forcing reaction conditions.
The stereoselectivity of these reactions is generally not a factor as the substitution occurs at sp2-hybridized carbon atoms, leading to the retention of the aromatic planar structure.
Influence of Methyl Substituents on Halogen Displacement
The electronic and steric effects of the methyl groups at the C-6 and C-8 positions can influence the rate and regioselectivity of halogen displacement. Methyl groups are weakly electron-donating, which can slightly deactivate the aromatic ring towards nucleophilic attack by increasing the electron density of the ring system. However, in the context of the highly electron-deficient dichloropyridine ring, this deactivating effect is generally minor.
Sterically, the C-8 methyl group is in proximity to the C-2 and C-3 positions. This steric hindrance could potentially influence the approach of the nucleophile, especially if the nucleophile is bulky. However, given the planar nature of the quinoline ring, this effect may not be significant enough to alter the inherent electronic preference for attack at C-2. In studies on related dichloroquinolines, the electronic effects of the substituents on the benzene (B151609) ring have been shown to play a role in the reactivity of the chloro groups. mdpi.comresearchgate.netnih.gov
Reactivity at Methyl Group Positions (C-6 and C-8) for Further Functionalization
The methyl groups at the C-6 and C-8 positions offer additional sites for chemical modification, allowing for the introduction of new functional groups and the extension of the molecular framework.
Side-Chain Halogenation (e.g., Bromination)
The methyl groups attached to the quinoline ring can undergo free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring.
Given the presence of two methyl groups, selective mono- or di-halogenation could be challenging to control and might lead to a mixture of products. The relative reactivity of the C-6 and C-8 methyl groups would depend on subtle electronic and steric factors. It is conceivable that the C-6 methyl group might be slightly more reactive due to less steric hindrance compared to the C-8 methyl group, which is flanked by the C-7 hydrogen and the peri-hydrogen at C-1 of the pyridine (B92270) ring.
| Reactant | Reagents and Conditions | Product(s) | Notes |
| This compound | NBS (1.1 eq.), AIBN, CCl4, reflux | 6-(Bromomethyl)-2,3-dichloro-8-methylquinoline and 8-(Bromomethyl)-2,3-dichloro-6-methylquinoline | Product distribution may vary. |
| This compound | NBS (2.2 eq.), AIBN, CCl4, reflux | 6,8-Bis(bromomethyl)-2,3-dichloroquinoline | Higher equivalence of NBS would favor di-substitution. |
This is a hypothetical data table based on general principles of side-chain halogenation.
Oxidation Reactions at Alkyl Groups
The methyl groups can also be oxidized to introduce other functional groups such as aldehydes, carboxylic acids, or alcohols. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the methyl groups to carboxylic acids. Milder oxidizing agents, such as selenium dioxide (SeO2), could potentially achieve oxidation to the aldehyde stage.
Selective oxidation of one methyl group over the other would be a synthetic challenge. However, in some cases, differences in the electronic environment of the methyl groups might allow for some degree of selectivity.
| Reactant | Reagents and Conditions | Product(s) | Notes |
| This compound | KMnO4, H2O, heat | 2,3-Dichloroquinoline-6,8-dicarboxylic acid | Harsh conditions may lead to degradation. |
| This compound | SeO2, dioxane, reflux | 2,3-Dichloro-6-methylquinoline-8-carbaldehyde and 2,3-Dichloro-8-methylquinoline-6-carbaldehyde | Product distribution may vary. |
This is a hypothetical data table based on general principles of benzylic oxidation.
Advanced Cross-Coupling Reactions for Structural Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the structural diversification of this compound. The two chlorine atoms serve as excellent handles for these transformations.
Commonly employed cross-coupling reactions include the Suzuki-Miyaura coupling (with boronic acids), the Heck reaction (with alkenes), the Sonogashira coupling (with terminal alkynes), and the Buchwald-Hartwig amination (with amines).
In the context of this compound, the differential reactivity of the C-2 and C-3 chlorine atoms can be exploited to achieve selective and sequential cross-coupling reactions. As with SNAr reactions, the C-2 position is generally more reactive in palladium-catalyzed couplings. This allows for the stepwise introduction of different substituents at the C-2 and C-3 positions. For example, a Suzuki coupling could be performed selectively at C-2, followed by a different cross-coupling reaction, such as a Buchwald-Hartwig amination, at C-3.
Studies on related dichloroquinolines and dichloroquinazolines have demonstrated the feasibility of such regioselective cross-coupling strategies. nih.govnih.gov For instance, in the palladium-catalyzed amination of dichloroquinolines, the reactivity of the chlorine atoms was found to be dependent on their position on the quinoline ring. mdpi.comnih.gov
| Reactant | Coupling Partner | Catalyst/Ligand/Base | Product | Notes |
| This compound | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Phenyl-3-chloro-6,8-dimethylquinoline | Selective coupling at the C-2 position is expected. |
| 2-Phenyl-3-chloro-6,8-dimethylquinoline | Aniline (B41778) | Pd2(dba)3, BINAP, NaOtBu | 2-Phenyl-3-anilino-6,8-dimethylquinoline | Sequential coupling at the C-3 position. |
| This compound | Styrene | Pd(OAc)2, P(o-tol)3, Et3N | 2-(E)-Styryl-3-chloro-6,8-dimethylquinoline | Heck reaction likely to occur preferentially at C-2. |
This is a hypothetical data table based on known reactivity patterns of similar compounds.
Palladium-Catalyzed (e.g., Suzuki, Sonogashira) and Nickel-Catalyzed Couplings
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. uwindsor.ca For polyhalogenated heterocycles, the regioselectivity of these reactions is a key consideration. In the case of this compound, the chlorine atom at the C2 position is generally expected to be more reactive towards oxidative addition to a Pd(0) complex due to the electron-withdrawing effect of the adjacent nitrogen atom. However, the steric hindrance imposed by the methyl group at the C8 position could potentially influence this selectivity.
The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron compound, is widely used for creating aryl-aryl bonds. wikipedia.orgfishersci.co.uk While specific studies on this compound are not prevalent, the reaction of related 2,4-dichloroquinolines shows a high degree of selectivity for substitution at the more electrophilic C4 position. nih.gov For the 2,3-dichloro analogue, selective monocoupling at the C2 position would likely be favored under standard conditions, leaving the C3-chloro substituent available for subsequent functionalization. nih.gov
The Sonogashira coupling provides a route to synthesize alkynylated heterocycles by reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction, co-catalyzed by palladium and copper, is conducted under mild conditions and tolerates a wide range of functional groups. wikipedia.org Similar to the Suzuki coupling, the chemoselectivity of the Sonogashira reaction on dihalopyridines is well-documented, often favoring the position alpha to the nitrogen. nih.gov By analogy, this compound would be expected to undergo initial alkynylation at the C2 position.
Nickel-catalyzed couplings offer a cost-effective alternative to palladium-based systems. Nickel catalysts, often in combination with a Lewis acid, have been successfully employed for the alkenylation of pyridines and quinolines with alkynes. nih.gov These methods could potentially be applied to this compound for the selective formation of C-C bonds.
Table 1: Representative Conditions for Palladium-Catalyzed Couplings of Chloroquinolines
| Reaction | Catalyst System | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂/PCy₃ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or DMF | 80-110 °C | Selective arylation, typically at the most activated chloro position. nih.gov |
| Sonogashira Coupling | Pd(PPh₃)₄/CuI | Et₃N or Diisopropylamine | THF or DMF | Room Temp to 60 °C | Selective alkynylation at the most reactive halide position. wikipedia.orgnih.gov |
This table presents generalized conditions based on reactions with similar chloro-substituted N-heterocycles. Specific optimization would be required for this compound.
C-N Bond Formation (e.g., Amination, Amidation)
The formation of carbon-nitrogen bonds, particularly through palladium-catalyzed methods like the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry for producing anilines and their derivatives. tcichemicals.comacs.org This reaction allows for the coupling of amines with aryl halides under the influence of a palladium catalyst and a base. acs.org
For this compound, selective mono-amination is anticipated to occur preferentially at the C2 position. This is consistent with studies on other chloroquinolines and related heterocycles where the position alpha to the ring nitrogen exhibits enhanced reactivity towards nucleophilic substitution and C-N coupling reactions. mdpi.com Successful C-N bond formation on a 2-aryl-4-chloro-3-iodoquinoline system has been demonstrated, where the 4-chloro group can be substituted by an amino group. nih.gov This indicates the feasibility of aminating the chlorosubstituted quinoline core.
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst (Precatalyst/Ligand) | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Pd₂(dba)₃ / BINAP or Xantphos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-120 °C | Formation of C-N bond via coupling of an amine and aryl chloride. acs.org |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 100 °C | Effective for coupling a wide range of amines and aryl chlorides. acs.org |
This table illustrates typical conditions for the Buchwald-Hartwig reaction. The choice of ligand and base is crucial and depends on the specific substrates.
Regioselective Functionalization of the Quinoline Core
Achieving regioselectivity is a central challenge in the synthesis of polysubstituted heterocycles. For this compound, functionalization can be directed to a specific position on the quinoline core through the strategic use of activating or directing groups, or by controlling the reaction conditions in metal-catalyzed processes.
Directed Functionalization using Activating or Directing Groups
Directing groups are moieties that temporarily coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond and thereby facilitating its selective functionalization. rsc.org In the context of the quinoline scaffold, the quinoline nitrogen itself can act as an endogenous directing group, typically favoring functionalization at the C8 position. acs.orgnih.gov However, in this compound, the C8 position is already occupied by a methyl group.
An alternative strategy involves the use of the quinoline N-oxide. mdpi.comnih.gov The N-oxide moiety can direct palladium-catalyzed C-H activation to the C2 position. mdpi.com While the C2 position in the target molecule is chlorinated, this approach is highly valuable for other quinoline systems. The existing methyl groups at C6 and C8 can also influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene portion of the quinoline, although this is generally less precise than metal-catalyzed directed C-H functionalization.
Ligand-Controlled Regioselectivity in Metal-Catalyzed Reactions
In metal-catalyzed cross-coupling reactions of substrates with multiple reactive sites, the inherent electronic and steric preferences can sometimes be overridden by the choice of ligand coordinated to the metal center. nih.govchemrxiv.org This principle of ligand-controlled regioselectivity is a powerful tool for synthetic chemists.
For this compound, there is a potential to selectively functionalize either the C2 or C3 position by tuning the properties of the ancillary ligand in a palladium-catalyzed reaction. For instance, using a very sterically demanding ligand, such as a bulky N-heterocyclic carbene (NHC) or phosphine (B1218219), could preferentially block the more accessible C2-Cl bond, thereby promoting reaction at the C3 position. nsf.gov Conversely, a less sterically hindered ligand would likely allow the reaction to proceed at the electronically favored C2 position. nsf.gov This approach has been successfully demonstrated for the selective C4-coupling of 2,4-dichloropyridines and C5-coupling of 2,5-dichloropyridines, showcasing the profound impact of ligand choice on regiochemical outcomes. nsf.gov
Table 3: Ligand-Controlled Regioselectivity in Dihaloarene Coupling
| Substrate | Ligand | Position of Coupling | Rationale |
|---|---|---|---|
| 2,4-Dichloropyridine | PPh₃ (less bulky) | C2 (Conventional) | Favored due to higher electrophilicity of C2. |
| 2,4-Dichloropyridine | IPr (bulky NHC) | C4 (Unconventional) | Steric bulk of the ligand directs the catalyst to the less hindered C4 position. nsf.gov |
| 3,5-Dichloropyridazine | P(t-Bu)₃ (bulky phosphine) | C5 (Unconventional) | Ligand sterics override electronic preference for C3. |
This table provides examples from related dihaloheterocyclic systems to illustrate the principle of ligand-controlled regioselectivity.
Transformations Involving the Quinoline Nitrogen Atom (e.g., N-Oxidation, Quaternization)
The lone pair of electrons on the quinoline nitrogen atom makes it a site for various chemical transformations, which can, in turn, modify the reactivity of the entire heterocyclic system.
N-Oxidation involves the treatment of the quinoline with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding quinoline N-oxide. This transformation has significant synthetic utility. The N-oxide group acts as an internal oxidant and a directing group, activating the C2 and C4 positions towards nucleophilic attack and facilitating C-H functionalization. mdpi.comnih.gov For this compound, conversion to the N-oxide would further enhance the reactivity of the C2-chloro group towards substitution.
Quaternization is the reaction of the quinoline nitrogen with an alkylating agent (e.g., methyl iodide) to form a quaternary quinolinium salt. This process alters the electronic properties of the ring, making it more electron-deficient and activating the ring towards nucleophilic addition. The basicity of the nitrogen in this compound, and thus its propensity to undergo quaternization, is reduced by the electron-withdrawing effects of the two chlorine atoms but is slightly enhanced by the electron-donating methyl groups.
Table 4: Reagents for Quinoline Nitrogen Transformations
| Transformation | Reagent(s) | Product |
|---|---|---|
| N-Oxidation | m-CPBA, H₂O₂/AcOH | Quinoline N-oxide |
| Quaternization | CH₃I, Benzyl bromide | Quaternized quinolinium salt |
Mechanistic Insights into 2,3 Dichloro 6,8 Dimethylquinoline Transformations
Elucidation of Reaction Mechanisms via Experimental and Theoretical Studies
The reactivity of the quinoline (B57606) ring is significantly influenced by the nature and position of its substituents. In the case of 2,3-dichloro-6,8-dimethylquinoline, the two chlorine atoms on the pyridine (B92270) ring and the two methyl groups on the benzene (B151609) ring create a unique electronic and steric environment.
Experimental approaches to elucidate reaction mechanisms for quinoline derivatives often involve techniques such as kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates. Spectroscopic methods like NMR and mass spectrometry are indispensable for structure determination.
Theoretical studies, particularly using Density Functional Theory (DFT), have become powerful tools for understanding reaction mechanisms in quinoline chemistry. nih.gov These computational methods can be used to calculate the energies of reactants, transition states, and products, providing insights into reaction pathways and the stability of intermediates. For instance, DFT calculations have been employed to study the C-H activation of quinoline N-oxides catalyzed by palladium complexes, revealing how different ligands and reaction conditions can favor activation at either the C2 or C8 position. sigmaaldrich.com Similar theoretical approaches could, in principle, be applied to this compound to predict its reactivity in various transformations.
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is key to understanding the stepwise mechanism of a chemical transformation. In quinoline chemistry, a variety of intermediates have been proposed and, in some cases, isolated and characterized.
For example, in the Vilsmeier-Haack reaction of quinoline hydrazones, an initial electrophilic attack of the Vilsmeier reagent leads to a hydrazone intermediate, which then undergoes cyclization to form a pyrazole (B372694) ring. researchgate.nettandfonline.com In transition metal-catalyzed reactions, organometallic intermediates are common. For instance, palladium-catalyzed C-H functionalization of quinoline N-oxides is proposed to proceed through a five-membered palladacycle intermediate. nih.gov
For this compound, nucleophilic substitution reactions at the C2 and C3 positions, where the chlorine atoms are located, would likely proceed through Meisenheimer-like intermediates, which are stabilized by the electron-withdrawing nature of the quinoline ring. The characterization of such intermediates would require techniques like low-temperature NMR spectroscopy.
Kinetic and Thermodynamic Aspects of Quinoline Derivatization
Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, respectively. This information is crucial for optimizing reaction conditions and understanding the factors that control product formation.
The thermodynamics of the sorption of various quinoline derivatives have been studied using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). jocpr.com Such studies can provide data on the enthalpy and entropy changes associated with the interaction of these molecules with a stationary phase, which can be related to their physicochemical properties. jocpr.com
For this compound, kinetic studies of nucleophilic substitution reactions would reveal the order of the reaction and the rate constants, providing insights into the reaction mechanism. Thermodynamic data would indicate the relative stability of the starting material and products, determining the position of the chemical equilibrium. However, specific kinetic and thermodynamic data for this compound are not available in the current literature.
Catalyst Design Principles and their Role in Regio- and Chemoselectivity
Catalysis plays a pivotal role in modern organic synthesis, enabling the selective functionalization of complex molecules like quinolines. The design of catalysts is crucial for controlling the regio- and chemoselectivity of reactions.
In quinoline chemistry, transition metals such as palladium, rhodium, nickel, and iron are widely used as catalysts for C-H functionalization. nih.gov The choice of metal, ligands, and reaction conditions can direct the reaction to a specific position on the quinoline ring. For example, palladium(II) acetate (B1210297) in acetic acid tends to promote C-H activation at the C2 position of quinoline N-oxides, while palladium(II) chloride can favor C8 activation. sigmaaldrich.com
The principle of chemoselectivity involves designing a catalyst that selectively activates one functional group in the presence of others. For a molecule like this compound, a key challenge would be to achieve selective reaction at one of the C-Cl bonds or at a C-H bond on the benzene ring. This could potentially be achieved by using a catalyst that has a specific affinity for one of these sites, guided by either electronic or steric factors. For instance, a bulky catalyst might preferentially react at the less sterically hindered C-H position over the more crowded regions near the methyl and chloro groups.
Computational and Theoretical Investigations of 2,3 Dichloro 6,8 Dimethylquinoline
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels. These calculations solve the Schrödinger equation for a given molecular system, providing a wealth of information about its properties. For 2,3-Dichloro-6,8-dimethylquinoline, these calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the energy of the molecule at different atomic arrangements until a minimum energy conformation is found. This optimized geometry corresponds to the most likely structure of the molecule in the gas phase.
For this compound, this process would reveal the precise bond lengths, bond angles, and dihedral angles. While a detailed conformational analysis from peer-reviewed literature is not available, basic computed descriptors for the molecule have been determined and are available in public databases. nih.gov
Table 1: Computed Molecular Descriptors for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉Cl₂N | PubChem |
| Molecular Weight | 226.10 g/mol | PubChem |
| XLogP3-AA | 4.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 225.0112047 Da | PubChem |
This data is programmatically generated and has not been experimentally verified.
Once the optimized geometry is obtained, quantum chemical calculations can be used to probe the electronic structure of this compound. Key properties of interest include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, charge distribution, and global reactivity descriptors.
The HOMO-LUMO gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, while a small gap indicates that the molecule is more easily excitable and potentially more reactive.
Charge distribution analysis provides insight into the partial charges on each atom in the molecule. This is crucial for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack.
Global reactivity descriptors , such as the electrophilicity index, are derived from the HOMO and LUMO energies. The electrophilicity index provides a quantitative measure of a molecule's ability to accept electrons, making it a useful tool for predicting its behavior in chemical reactions.
Table 2: Calculated Electronic Structure Properties for this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | Data not available from published computational studies. |
| LUMO Energy | Data not available from published computational studies. |
| HOMO-LUMO Gap | Data not available from published computational studies. |
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying the compound.
Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These calculated frequencies and their intensities can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands.
NMR chemical shifts (¹H and ¹³C) can also be predicted. These predictions are highly sensitive to the electronic environment of each nucleus and can aid in the assignment of complex NMR spectra. While experimental NMR data may be available from commercial suppliers, theoretically predicted values from dedicated studies on this molecule are not published.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Peaks/Shifts |
|---|---|
| IR Vibrational Frequencies | Data not available from published computational studies. |
| Raman Vibrational Frequencies | Data not available from published computational studies. |
| ¹H NMR Chemical Shifts | Data not available from published computational studies. |
Computational Prediction of Reactivity and Reaction Pathways
Beyond static properties, computational chemistry can be used to predict how a molecule will behave in a chemical reaction.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting reactivity. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and represent likely sites for nucleophilic attack. For this compound, an MEP map would highlight the electron-rich and electron-poor regions, providing valuable clues about its chemical reactivity.
Many chemical reactions are carried out in a solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the stability and reactivity of a molecule. These calculations can provide a more accurate picture of the molecule's behavior in solution compared to gas-phase calculations. For this compound, studying solvent effects would be crucial for understanding its properties and reactivity in a condensed phase.
Computational Design of Novel Quinoline (B57606) Derivatives with Tailored Reactivity
Computational chemistry plays a crucial role in the rational design of novel quinoline derivatives with specific, tailored reactivity. mdpi.comnih.govresearchgate.net By modifying the structure of a parent compound like this compound in silico, it is possible to predict how these changes will affect its chemical properties and potential biological activity. This approach significantly accelerates the discovery and optimization of new molecules for various applications. nih.govresearchgate.net
The process of computational design often begins with identifying a lead compound, such as this compound. The goal is then to introduce specific functional groups at various positions on the quinoline ring to modulate its reactivity. For instance, to enhance its nucleophilic character, one might replace the chlorine atoms with electron-donating groups. Conversely, to increase its electrophilicity for certain reactions, additional electron-withdrawing groups could be introduced.
Quantitative Structure-Activity Relationship (QSAR) models are frequently employed in this context. mdpi.com These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity or biological activity. Molecular descriptors, such as electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobic parameters (e.g., logP), are calculated for a set of quinoline derivatives. These descriptors are then correlated with an observed or desired activity.
For this compound, a computational design strategy could involve:
Virtual Screening: Creating a virtual library of derivatives by systematically modifying the substituents at various positions.
Calculation of Molecular Descriptors: Computing a range of electronic, steric, and hydrophobic descriptors for each designed molecule.
Docking Studies: If a specific biological target is known, molecular docking simulations can be performed to predict the binding affinity and mode of interaction of the designed compounds with the target protein. nih.gov
Reactivity Prediction: Using DFT or other quantum chemical methods to predict the reactivity of the designed molecules in specific chemical reactions, for example, by calculating activation barriers or reaction energies. researchgate.net
Table 2: Illustrative Molecular Descriptors for Computational Design
| Derivative of this compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Reactivity |
| Parent Compound | -6.5 | -1.2 | 2.5 | Moderate |
| With Electron-Donating Group at C4 | -6.2 | -1.0 | 3.1 | Increased Nucleophilicity |
| With Electron-Withdrawing Group at C5 | -6.8 | -1.5 | 1.8 | Increased Electrophilicity |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated in computational design studies.
Through these computational approaches, it is possible to prioritize a smaller number of promising candidates for synthesis and experimental testing, thereby saving time and resources in the development of new quinoline-based compounds with tailored reactivity.
Role of 2,3 Dichloro 6,8 Dimethylquinoline As a Strategic Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The dichloro substitution pattern of 2,3-dichloro-6,8-dimethylquinoline provides two reactive sites for sequential or tandem reactions to construct fused heterocyclic systems. The differential reactivity of the chloro groups, influenced by their position on the quinoline (B57606) ring, can be exploited to achieve regioselective transformations.
Transition-metal-catalyzed cross-coupling reactions are a powerful tool for the elaboration of halogenated heterocycles. nih.gov For instance, the chloro group at the 2-position of the quinoline ring is known to be susceptible to nucleophilic substitution and palladium-catalyzed reactions. This allows for the introduction of various substituents, which can then participate in subsequent intramolecular cyclization reactions to form fused ring systems.
One potential pathway for the synthesis of complex heterocycles from this compound could involve a sequential cross-coupling strategy. For example, a Sonogashira coupling at the 2-position with a terminal alkyne could be followed by an intramolecular cyclization, such as a hetero-Diels-Alder reaction or an electrophilic cyclization, to construct a new fused ring. researchgate.netrsc.org The remaining chloro group at the 3-position could then be functionalized in a subsequent step to introduce further complexity.
The synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones from 2,4-dichloroquinoline-3-carbonitrile (B1351073) demonstrates the feasibility of using dichlorinated quinolines as precursors for fused heterocycles. researchgate.net A similar approach could be envisioned for this compound, where the chloro groups are sequentially displaced to build the pyrazole (B372694) ring.
Table 1: Potential Reactions for the Synthesis of Fused Heterocycles from this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Sequential Sonogashira Coupling/Cyclization | 1. Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base2. Heat or acid/base catalyst | Fused polycyclic aromatic system |
| Buchwald-Hartwig Amination/Cyclization | 1. Amine, Pd catalyst, ligand, base2. Oxidative or reductive cyclization | Fused nitrogen-containing heterocycle |
| Suzuki Coupling/Intramolecular C-H Arylation | 1. Arylboronic acid, Pd catalyst, base2. Pd catalyst, oxidant | Fused polyaromatic system |
Building Block for Polyfunctionalized Quinoline Systems
The chloro substituents in this compound serve as versatile handles for the introduction of a wide range of functional groups, transforming it into a polyfunctionalized quinoline system. eurekaselect.comnih.gov The ability to selectively functionalize the 2- and 3-positions is key to its utility as a building block.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, nih.gov Heck, nih.govresearchgate.net Sonogashira, and Buchwald-Hartwig amination, acs.org are well-established methods for the arylation, vinylation, alkynylation, and amination of chloroquinolines. sigmaaldrich.com The relative reactivity of the C2-Cl and C3-Cl bonds can be tuned by the choice of catalyst, ligands, and reaction conditions, allowing for a degree of regioselectivity.
For instance, the C2-Cl bond is generally more reactive towards nucleophilic substitution and some cross-coupling reactions due to its position adjacent to the ring nitrogen. This allows for the selective modification of the 2-position while leaving the 3-position available for subsequent transformations. This stepwise functionalization is a powerful strategy for creating highly substituted and unsymmetrical quinoline derivatives.
The resulting polyfunctionalized quinolines can serve as intermediates in the synthesis of biologically active molecules or as components of functional materials. researchgate.netscienceopen.com The introduction of different functional groups can modulate the electronic properties, solubility, and biological activity of the quinoline scaffold.
Table 2: Potential Functionalization Reactions of this compound
| Position | Reaction | Reagent | Potential Functional Group |
| C2 | Suzuki Coupling | Arylboronic acid | Aryl |
| C3 | Sonogashira Coupling | Terminal alkyne | Alkynyl |
| C2 | Buchwald-Hartwig Amination | Amine | Amino |
| C3 | Heck Coupling | Alkene | Alkenyl |
| C2/C3 | Nucleophilic Substitution | Alkoxide/Thiolate | Alkoxy/Thioether |
Potential Applications in Ligand Design for Metal-Catalyzed Reactions
Quinoline-based ligands have found widespread use in coordination chemistry and homogeneous catalysis. The nitrogen atom of the quinoline ring can act as a coordination site for a metal center, and substituents on the ring can be used to tune the steric and electronic properties of the resulting metal complex.
This compound could serve as a scaffold for the synthesis of novel bidentate or pincer-type ligands. The two chloro groups provide attachment points for the introduction of donor atoms, such as phosphorus, nitrogen, or sulfur. For example, reaction with diphenylphosphine (B32561) followed by oxidation could yield a bidentate phosphine (B1218219) oxide ligand. Alternatively, substitution with nitrogen-containing heterocycles could lead to N^N-type ligands.
The 6,8-dimethyl substitution pattern on the quinoline ring would provide steric bulk around the metal center, which can influence the selectivity and activity of the catalyst. The synthesis of ligands from substituted quinolines is a well-established strategy in catalyst development. acs.org
Table 3: Potential Ligand Architectures from this compound
| Ligand Type | Synthetic Approach | Potential Donor Atoms |
| Bidentate P,N-Ligand | Sequential substitution with a phosphine and a nitrogen nucleophile | Phosphorus, Nitrogen |
| Bidentate N,N-Ligand | Substitution with two nitrogen-containing groups | Nitrogen, Nitrogen |
| Pincer P,N,P-Ligand | Multi-step synthesis involving functionalization at C2 and C3 | Phosphorus, Nitrogen |
Exploration as a Scaffold for Materials Science Applications
Quinoline derivatives are known to exhibit interesting photophysical and electronic properties, making them attractive candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics. The extended π-system of the quinoline ring can be further extended and modified through the introduction of various substituents.
The two reactive chloro groups on this compound offer a route to synthesize extended conjugated systems through cross-coupling reactions. For example, Suzuki or Stille couplings with aromatic or heteroaromatic boronic acids or stannanes could be used to create larger π-conjugated molecules with tailored electronic properties. The 6,8-dimethyl groups can enhance the solubility and processability of these materials, which is often a challenge in materials science.
Furthermore, the nitrogen atom in the quinoline ring provides a site for coordination to metal ions, which could be exploited in the design of fluorescent chemosensors. The binding of a metal ion to the quinoline nitrogen could modulate the fluorescence properties of the molecule, allowing for the detection of the metal ion.
While specific applications of this compound in materials science have not been reported, the general utility of functionalized quinolines in this field suggests its potential as a valuable scaffold for the development of new functional materials. researchgate.net
Future Research Directions and Perspectives
Innovations in Sustainable Synthesis of Dichloro-dimethylquinolines
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Skraup, Combes, and Friedländer syntheses. nih.goviipseries.org However, these methods often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste, prompting a shift towards more environmentally friendly protocols. nih.govacs.org Future research will increasingly focus on green chemistry principles to produce dichloro-dimethylquinolines.
Key areas of innovation include:
Nanocatalysis: The use of nanocatalysts is a promising strategy for the efficient synthesis of quinolines. acs.org For instance, magnetic iron oxide nanoparticles (Fe₃O₄ NPs) have been employed as reusable catalysts in one-pot syntheses, offering high yields, short reaction times, and easy catalyst recovery. nih.govacs.org Future work could adapt these nanocatalysts for the specific cyclization and chlorination steps required for dichloro-dimethylquinolines.
Green Solvents and Solvent-Free Reactions: A major goal of sustainable chemistry is to reduce or eliminate the use of hazardous organic solvents. acs.org Research has demonstrated the successful synthesis of quinoline derivatives using water as a green solvent. acs.orgtandfonline.com Additionally, solvent-free reactions, sometimes facilitated by microwave irradiation or the use of solid catalysts like silica gel, offer a path to significantly reduce waste and energy consumption. acs.orgrsc.org
Sustainable Chlorination Methods: The introduction of chlorine atoms onto the quinoline scaffold requires a move away from traditional, often toxic, chlorinating agents like chlorine gas (Cl₂) or phosphorus pentachloride (PCl₅). bohrium.comthieme-connect.de Emerging sustainable methods include photochemical approaches that utilize less hazardous chlorine sources. bohrium.comnih.gov For example, photo-mediated decarboxylative chlorination using 1,2-dihaloethanes as the halogen source presents a milder, more atom-economical alternative. nih.gov Biocatalytic halogenation, using enzymes like FAD-dependent halogenases, represents another frontier for achieving highly selective and environmentally benign chlorination of heterocyclic compounds. bohrium.comnih.gov
| Synthesis Approach | Traditional Method | Sustainable Innovation | Key Advantages |
| Catalysis | Strong acids (e.g., H₂SO₄) | Reusable nanocatalysts (e.g., Fe₃O₄ NPs) | High efficiency, catalyst recyclability, mild conditions. nih.govacs.org |
| Solvents | Organic solvents | Water, ethanol, or solvent-free conditions | Reduced environmental impact, lower cost, enhanced safety. tandfonline.comacs.org |
| Energy | High-temperature reflux | Microwave irradiation, ultrasound | Shorter reaction times, improved energy efficiency. acs.orgrsc.org |
| Reagents | Hazardous chlorinating agents (e.g., Cl₂) | Photochemical methods, biocatalysis | Use of eco-friendly chlorine sources, high selectivity. bohrium.comnih.gov |
Discovery of Novel Reactivity Patterns and Transformation Methods
Beyond synthesis, a crucial area of future research lies in discovering new ways to chemically modify the 2,3-dichloro-6,8-dimethylquinoline scaffold. The functionalization of the quinoline ring is essential for creating new molecular entities with tailored properties.
A dominant strategy in modern organic chemistry is the direct C-H bond activation and functionalization . nih.govrsc.org This atom- and step-economical approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of various chemical groups onto the quinoline core. nih.gov
Future research will likely explore:
Regioselective Functionalization: The quinoline ring has multiple C-H bonds, making site selectivity a key challenge. acs.org Transition-metal catalysis has enabled the selective functionalization at nearly all positions of the quinoline ring. nih.gov For instance, palladium and rhodium catalysts have been used for C-2 and C-8 arylation, while nickel-based systems have been developed for C-3 functionalization. nih.govrsc.orgacs.org Research into the C-H functionalization of the 6,8-dimethyl-substituted benzene (B151609) portion of the ring will allow for the introduction of additional functional groups.
Novel Transformation Methods: The two chlorine atoms at the 2 and 3 positions of the pyridine (B92270) ring are expected to be reactive sites for nucleophilic substitution reactions. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, significantly expanding the chemical diversity of accessible derivatives. Studies on related dichloro-heterocycles like 2,3-dichloroquinoxalines confirm their reactivity towards various nucleophiles. researchgate.netresearchgate.net
Metal-Free Reactions: While transition metals are powerful catalysts, efforts are underway to develop metal-free functionalization reactions to improve the sustainability and reduce the cost of synthesis. nih.govacs.org These methods often involve tandem reactions and cyclization strategies that can efficiently build molecular complexity. nih.govacs.org
| Position | Functionalization Type | Catalytic System Example |
| C-2 | Alkenylation | Iron (Fe) catalysis rsc.org |
| C-3 | Benzylation, Acylation | Nickel (Ni) catalysis acs.org |
| C-8 | Allylation, Amidation | Rhodium (Rh) and Cobalt (Co) catalysis rsc.org |
Integration of Artificial Intelligence and Machine Learning in Quinoline Synthesis Design
The design and optimization of synthetic routes for complex molecules like this compound is a time-consuming and resource-intensive process. The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this field by accelerating the discovery and development of new synthetic methodologies.
Future applications of AI in this context include:
Predictive Chemistry: ML models, particularly deep neural networks, can be trained on vast datasets of known chemical reactions. These models can then predict the most likely outcome of a novel reaction, including yields and potential byproducts. This predictive power allows chemists to prioritize experiments that are most likely to succeed, saving significant time and resources.
Computer-Aided Synthesis Planning (CASP): A key application of AI in chemistry is retrosynthesis, where an algorithm works backward from a target molecule to identify potential starting materials and reaction pathways. AI-powered retrosynthesis tools can propose multiple synthetic routes, sometimes uncovering novel pathways that a human chemist might not have considered.
Reaction Optimization: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts. This can be achieved through "active learning," where the AI system suggests the most informative experiments to perform next to rapidly improve its predictive model and converge on the best reaction conditions.
The integration of these AI tools with automated robotic synthesis platforms could ultimately create fully autonomous systems for molecular discovery, where the AI designs a novel quinoline derivative, plans its synthesis, and directs a robot to execute the synthesis and test the final product.
Q & A
Q. What are the standard synthetic routes for 2,3-Dichloro-6,8-dimethylquinoline, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclization reactions using polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃) as catalysts. For example, a related quinoline derivative (8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline) was synthesized via cyclization of anthranilic acid with cyclopentanone in POCl₃ under reflux . Optimization involves adjusting stoichiometry, temperature (reflux conditions), and catalyst purity. Side products like regioisomers (e.g., 2,4-dichloro derivatives) may form, requiring chromatographic purification.
Table 1: Synthetic Methods Comparison
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C6/C8, chlorines at C2/C3). Coupling patterns in aromatic regions distinguish regioisomers.
- Mass Spectrometry : High-resolution MS (Exact Mass: ~219.10) confirms molecular formula and detects isotopic chlorine patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles. For example, 2,4-Dichloro-7,8-dimethylquinoline was characterized via single-crystal XRD, revealing planar quinoline rings and halogen bonding .
Table 2: Key Characterization Parameters
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental data (e.g., spectral or crystallographic results)?
Methodological Answer: Contradictions often arise from solvent effects, crystal packing forces, or tautomerism. For example, DFT calculations may predict preferred tautomers, but XRD data (e.g., from SHELXL refinements) might reveal unexpected conformations due to intermolecular interactions . Mitigation strategies:
Q. What strategies are effective in resolving crystallographic disorder or twinning in this compound derivatives?
Methodological Answer: Crystallographic challenges include twinning (common in halogenated quinolines) and disorder in methyl/chloro groups. SHELXD and SHELXE are robust for experimental phasing in such cases . For example, in 2,4-Dichloro-7,8-dimethylquinoline, partial occupancy refinement was used to model disordered chlorine atoms . Key steps:
- Collect high-resolution data (≤ 0.8 Å) to resolve overlapping electron densities.
- Apply twin-law refinement (e.g., using TWINABS) for twinned crystals.
Q. How should biological activity studies be designed to evaluate this compound’s mechanism of action?
Methodological Answer: Prioritize in vitro assays to establish structure-activity relationships (SAR). For example:
- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Computational Docking : Compare binding affinities with known inhibitors (e.g., using AutoDock Vina). Reference analogs like 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline, which showed apoptosis-inducing activity via caspase-3 activation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Refer to SDS guidelines for structurally similar compounds (e.g., 2,6-Dichloroquinoxaline):
- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of vapors during synthesis.
- Store in airtight containers away from light/moisture to prevent degradation .
Data Contradiction Analysis Example
Scenario: Discrepancy between NMR (predicted single methyl peak) and MS (higher molecular weight).
Resolution:
Verify synthesis purity via HPLC (e.g., C18 column, acetonitrile/water gradient).
Re-examine MS data for adducts (e.g., Na⁺/K⁺) or isotopic patterns matching Cl₂.
Repeat XRD to confirm absence of co-crystallized solvents affecting mass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
